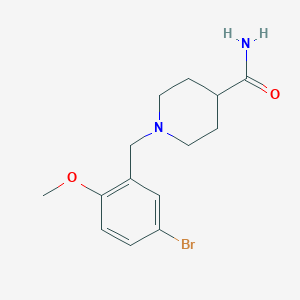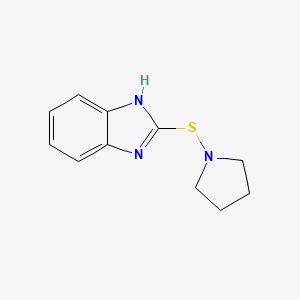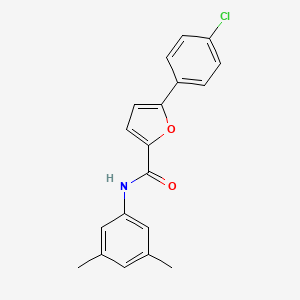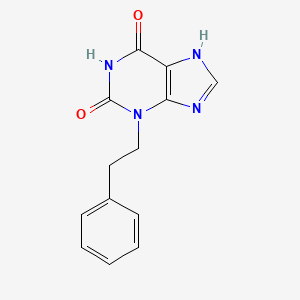
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a thiazolone derivative that has been synthesized through a multi-step process. In
作用机制
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is metabolized in the brain by MAO-B to form MPP+, which is a toxic metabolite that selectively damages dopamine-producing neurons in the substantia nigra. This damage leads to the development of Parkinson's disease-like symptoms in animal models.
Biochemical and Physiological Effects:
This compound has been shown to selectively damage dopamine-producing neurons in the brain, which leads to a decrease in dopamine levels. This decrease in dopamine levels is responsible for the development of Parkinson's disease-like symptoms in animal models. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one has been widely used in lab experiments to study the pathophysiology of Parkinson's disease. Its ability to selectively damage dopamine-producing neurons in the brain makes it a valuable tool in the study of this disorder. However, the use of this compound in lab experiments is limited by its neurotoxic effects, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of 5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one in scientific research. One potential direction is the development of new drugs that can selectively target MAO-B without inducing neurotoxicity. Another potential direction is the use of this compound in the study of other neurodegenerative disorders that are characterized by the loss of dopamine-producing neurons in the brain. Additionally, future research may focus on the development of new animal models that can better mimic the pathophysiology of Parkinson's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. Its ability to selectively damage dopamine-producing neurons in the brain has made it a valuable tool in the study of Parkinson's disease. However, the use of this compound in lab experiments is limited by its neurotoxic effects, which can make it difficult to interpret the results of experiments. Future research may focus on the development of new drugs, animal models, and research directions that can better utilize the properties of this compound to advance our understanding of neurodegenerative disorders.
合成方法
The synthesis of 5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde and thiosemicarbazide to form 3-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with chloroacetic acid to form 3-methoxybenzylidene-thiosemicarbazide. The final step involves the reaction of 3-methoxybenzylidene-thiosemicarbazide with pyrrolidine to form this compound.
科学研究应用
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), which is an enzyme that is responsible for the breakdown of dopamine in the brain. This property has made this compound a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
属性
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-6-4-5-11(9-12)10-13-14(18)16-15(20-13)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZPUFHRQWNBKM-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)

![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)

![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)



![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)

